molecular formula C13H13BrN2O3 B2876053 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 1311962-33-0

8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2876053
CAS No.: 1311962-33-0
M. Wt: 325.162
InChI Key: BECYIQGPGDRXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by the presence of a bromine atom, a cyanomethyl group, and an ethyl group attached to the benzodioxine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps starting from readily available precursors. One common synthetic route includes the bromination of a benzodioxine derivative followed by the introduction of the cyanomethyl and ethyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the bromine atom or other substituents with different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 8-bromo-N-hexyl-N-octyloctanamide
  • 8-(Bromomethyl)quinoline
  • 4-Bromo-N-methylbenzylamine

Uniqueness

Compared to similar compounds, 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific combination of functional groups and the benzodioxine core structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-2-16(4-3-15)13(17)9-7-10(14)12-11(8-9)18-5-6-19-12/h7-8H,2,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECYIQGPGDRXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=CC2=C(C(=C1)Br)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.